molecular formula C20H18N4O2 B2495434 5-(3-(4-乙氧基苯基)-1H-吡唑-5-基)-3-(对甲苯基)-1,2,4-噁二唑 CAS No. 1037197-19-5

5-(3-(4-乙氧基苯基)-1H-吡唑-5-基)-3-(对甲苯基)-1,2,4-噁二唑

货号 B2495434
CAS 编号: 1037197-19-5
分子量: 346.39
InChI 键: SUJSTLYCEVEFPS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives typically involves cyclization reactions of corresponding hydrazides with phosphorous oxychloride or other cyclizing agents under controlled conditions. For instance, Rai et al. (2009) described the synthesis of 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)-[1,3,4]oxadiazoles through cyclization of substituted-benzoic acid N'-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-pyrazole-4-carbonyl]-hydrazide using phosphorous oxychloride at 120 degrees Celsius (Rai et al., 2009).

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives, including those substituted with pyrazolyl groups, has been elucidated using various spectroscopic techniques such as IR, 1H NMR, and X-ray diffraction analysis. Jiang et al. (2012) demonstrated the structural determination of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives, highlighting the influence of substituents on the molecular geometry and electronic properties (Jiang et al., 2012).

科学研究应用

药理潜力

  1. 计算和药理评估:对1,3,4-噁二唑和吡唑衍生物进行的研究,包括类似于所讨论化合物的化合物,在各种药理领域显示出显著的潜力。这些衍生物表现出肿瘤抑制、抗氧化、镇痛和抗炎等特性。研究涉及计算对接到表皮生长因子受体(EGFR)和环氧合酶-2(COX-2)等靶点,随后进行毒性和肿瘤抑制的药理评估,表明具有广泛的治疗潜力 (Faheem, 2018)

抗菌和抗结核活性

  1. 抗菌和抗结核药物:已合成并评估了某些1,3,4-噁二唑和吡唑的衍生物,用于其抗菌和抗结核活性。这些研究包括针对结核分枝杆菌β-酮酰-酰载体蛋白合成酶A(Kas-A)的分子对接,以了解它们的抑制模式,表明它们具有作为抗菌和抗结核药物的潜力 (Shingare et al., 2022)

抗菌活性

  1. 合成和抗菌筛选:已合成一系列新型的1,3,4-噁二唑,并对其进行定性和定量的抗菌活性筛选。这些化合物显示出对各种细菌菌株的显著抗菌活性,突显了它们在对抗细菌感染方面的潜力 (Rai et al., 2009)

光学性质和器件应用

  1. 用于器件应用的光学性质:对新型1,3,4-噁二唑衍生物的光学性质进行的研究显示出它们在电致发光器件中的潜力。这包括对它们吸收和荧光特性的合成和研究,这对于有机发光二极管(OLEDs)和其他电子器件的应用至关重要 (Wang et al., 2001)

抗肿瘤活性

  1. 抗肿瘤潜力:已合成并评估了一些含有1,3,4-噁二唑的吡唑衍生物,用于它们的抗肿瘤活性。这些衍生物显示出对某些癌细胞系的显著抑制活性,表明它们在癌症治疗中的潜在用途 (Jin, 2014)

衍生物的抗菌筛选

  1. 抗菌筛选:已合成一系列1,3,4-噁二唑衍生物,并对其针对各种细菌菌株的体外抗菌活性进行筛选。研究结果表明这些化合物作为抗菌剂的潜力 (Kulkarni et al., 2021)

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-(3-(4-ethoxyphenyl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid, which is then converted to the second intermediate, 5-(3-(4-ethoxyphenyl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole.", "Starting Materials": [ "4-ethoxybenzaldehyde", "hydrazine hydrate", "ethyl acetoacetate", "p-tolyl hydrazine", "sodium ethoxide", "acetic anhydride", "phosphorus pentoxide", "sulfuric acid", "sodium nitrite", "copper powder", "sodium hydroxide", "acetic acid", "hydrogen peroxide", "sodium bicarbonate", "chloroform", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 4-ethoxyphenylhydrazine by reacting 4-ethoxybenzaldehyde with hydrazine hydrate in ethanol.", "Step 2: Synthesis of 3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid by reacting 4-ethoxyphenylhydrazine with ethyl acetoacetate in the presence of sodium ethoxide.", "Step 3: Synthesis of 5-(3-(4-ethoxyphenyl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole by reacting 3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid with p-tolyl hydrazine in the presence of acetic anhydride and phosphorus pentoxide to form the corresponding 1,2,4-oxadiazole intermediate. This intermediate is then reacted with sodium nitrite and copper powder in the presence of sulfuric acid to form the corresponding diazonium salt, which is then coupled with the 3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid intermediate in the presence of sodium hydroxide and acetic acid to form the final product.", "Step 4: Purification of the final product by recrystallization from chloroform and ethanol, followed by washing with sodium bicarbonate solution and drying." ] }

CAS 编号

1037197-19-5

产品名称

5-(3-(4-ethoxyphenyl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole

分子式

C20H18N4O2

分子量

346.39

IUPAC 名称

5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C20H18N4O2/c1-3-25-16-10-8-14(9-11-16)17-12-18(23-22-17)20-21-19(24-26-20)15-6-4-13(2)5-7-15/h4-12H,3H2,1-2H3,(H,22,23)

InChI 键

SUJSTLYCEVEFPS-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C2=NNC(=C2)C3=NC(=NO3)C4=CC=C(C=C4)C

溶解度

not available

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。